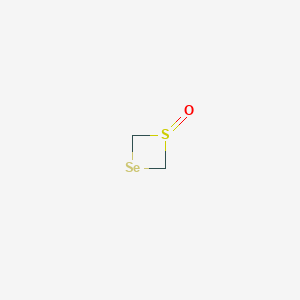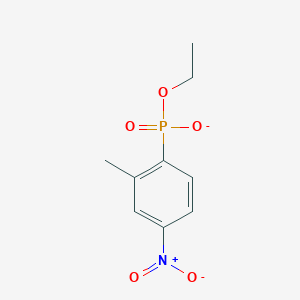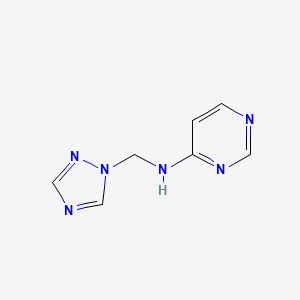![molecular formula C19H21N3O4 B12613924 N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine CAS No. 919772-03-5](/img/structure/B12613924.png)
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine is a chemical compound with the molecular formula C19H21N3O4 It is a derivative of L-phenylalanine, an essential amino acid, and features a benzoyl group substituted with an aminoethyl carbamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of Benzoyl Derivative: The protected L-phenylalanine is then reacted with 4-(chlorocarbonyl)benzoic acid to form the benzoyl derivative.
Introduction of Aminoethyl Carbamoyl Group: The benzoyl derivative is further reacted with ethylenediamine to introduce the aminoethyl carbamoyl group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl carbamoyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-D-phenylalanine: A stereoisomer with similar properties but different biological activity.
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tyrosine: A derivative with a hydroxyl group on the aromatic ring, offering different reactivity and applications.
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tryptophan:
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications across various scientific disciplines.
特性
CAS番号 |
919772-03-5 |
|---|---|
分子式 |
C19H21N3O4 |
分子量 |
355.4 g/mol |
IUPAC名 |
(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H21N3O4/c20-10-11-21-17(23)14-6-8-15(9-7-14)18(24)22-16(19(25)26)12-13-4-2-1-3-5-13/h1-9,16H,10-12,20H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1 |
InChIキー |
WHKUYAWHXSTXLP-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)


![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)

![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)



